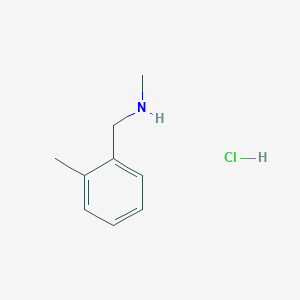

N-Methyl-1-(2-methylphenyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

N-methyl-1-(2-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8-5-3-4-6-9(8)7-10-2;/h3-6,10H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKROQGWLBABTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-methylphenyl)methanamine hydrochloride typically involves the reaction of 2-methylbenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through recrystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

N-Methyl-1-(2-methylphenyl)methanamine hydrochloride has the molecular formula and a molecular weight of 173.67 g/mol. The compound features a methyl group attached to a phenyl ring, which contributes to its unique chemical reactivity and potential biological activities.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications:

- Antidepressant Activity : Compounds similar to N-Methyl-1-(2-methylphenyl)methanamine have been studied for their effects on neurotransmitter systems, indicating potential use as antidepressants or anxiolytics.

- CNS Stimulants : Research indicates that derivatives of this compound may exhibit stimulant properties similar to amphetamines, making them candidates for further study in treating attention deficit hyperactivity disorder (ADHD) or narcolepsy.

Precursor in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further reactions makes it valuable in creating more complex molecules.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

- A study published in PubChem outlines its use as a precursor for synthesizing novel compounds with enhanced biological activity .

- Research conducted on similar amines has demonstrated their efficacy against specific bacterial strains, suggesting that this compound could possess antibacterial properties worth investigating further.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Methyl Substitution

- N-Methyl-1-(4-methylphenyl)methanamine Hydrochloride (CAS: 874-74-8): Structural Difference: The methyl group on the phenyl ring is in the para position instead of ortho. Molecular Formula: C₉H₁₄ClN (MW: 171.67), identical to the target compound. However, the ortho isomer’s methyl group could influence solubility or crystallization behavior due to altered molecular packing .

Nitro-Substituted Derivatives

- N-Methyl-1-(3-nitrophenyl)methanamine (CAS: 19499-61-7) and N-Methyl-1-(4-nitrophenyl)methanamine Hydrochloride (CAS: 17847-35-7): Structural Difference: Nitro (-NO₂) groups at the meta or para positions on the phenyl ring. However, nitro groups may confer toxicity or instability under reducing conditions, limiting pharmaceutical utility compared to the methyl-substituted parent compound .

Heterocyclic Analogues

- N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride (CAS: 1185300-67-7):

- Structural Difference : Replacement of the phenyl ring with a 1,2,4-oxadiazole heterocycle.

- Impact : The oxadiazole ring introduces nitrogen and oxygen atoms, enhancing hydrogen-bonding capacity. This modification is common in antimicrobial agents (e.g., nitrofuran derivatives) but may reduce metabolic stability compared to purely aromatic systems .

Halogen-Substituted Derivatives

- 1-(2,6-Dichlorophenyl)-N-methylmethanamine Hydrochloride (CAS: 731827-07-9): Structural Difference: Chlorine atoms at the ortho and para positions on the phenyl ring. However, halogenation may raise toxicity concerns and complicate synthesis due to harsh reaction conditions .

Physicochemical and Pharmacological Properties

Table 1: Key Properties of Selected Compounds

Industrial and Research Considerations

- Commercial Availability : N-Methyl-1-(2-methylphenyl)methanamine hydrochloride is widely available via platforms like ECHEMI, with suppliers adhering to ISO standards for pharmaceutical use .

Biological Activity

N-Methyl-1-(2-methylphenyl)methanamine hydrochloride, commonly referred to as methamphetamine in its hydrochloride form, is a compound known for its significant biological activity. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a synthetic derivative of amphetamine. It is primarily recognized for its stimulant properties, affecting the central nervous system (CNS). The compound's structure includes a methyl group attached to the nitrogen atom and a 2-methylphenyl moiety, contributing to its pharmacological profile.

The primary mechanism through which this compound exerts its effects involves the release of neurotransmitters, particularly dopamine, norepinephrine, and serotonin. This release leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the CNS.

Key Mechanisms:

- Dopaminergic Activity : The compound promotes the release and inhibits the reuptake of dopamine, leading to heightened alertness and euphoria.

- Adrenergic Activity : It stimulates adrenergic receptors, contributing to increased heart rate and blood pressure.

- Serotonergic Activity : The modulation of serotonin levels can influence mood and emotional states.

Stimulant Effects

This compound is widely known for its stimulant effects, which include:

- Increased energy and alertness

- Enhanced cognitive performance

- Decreased appetite

Therapeutic Applications

While primarily associated with recreational use, this compound has therapeutic applications in treating conditions such as:

- Attention Deficit Hyperactivity Disorder (ADHD)

- Obesity (as an appetite suppressant)

- Narcolepsy

Case Studies and Clinical Research

Several studies have documented the biological activity and effects of this compound:

- Cognitive Enhancement : A study demonstrated that low doses improved attention and cognitive function in individuals with ADHD .

- Appetite Suppression : Research indicated significant weight loss in obese patients treated with this compound over a 12-week period .

- Addiction Potential : Longitudinal studies have shown a high potential for addiction and abuse, necessitating careful monitoring when prescribed .

Comparative Biological Activity Table

Safety and Side Effects

Despite its therapeutic benefits, this compound has a range of side effects:

- Cardiovascular issues (elevated heart rate and blood pressure)

- Psychological effects (anxiety, paranoia)

- Dependence and withdrawal symptoms upon cessation

Q & A

Q. What are the primary synthetic routes for N-Methyl-1-(2-methylphenyl)methanamine hydrochloride, and how can purity be optimized?

Methodological Answer:

- Synthesis via Mannich Reaction : React 2-methylbenzylamine with formaldehyde and methylamine under acidic conditions to form the tertiary amine backbone. Hydrochloride salt formation is achieved by treating the free base with concentrated HCl in anhydrous ethanol, followed by recrystallization .

- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to isolate the product. Confirm purity (>98%) via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N ±0.3%) .

Q. What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

Methodological Answer:

Q. How does solubility in polar vs. nonpolar solvents impact experimental design?

Methodological Answer:

- Solvent Selection : Use dimethyl sulfoxide (DMSO) for stock solutions due to moderate solubility (~10 mg/mL). For aqueous studies, dilute DMSO stocks into buffered solutions (e.g., PBS, pH 7.4) to maintain <1% DMSO, avoiding precipitation .

- Partition Coefficient (Log P) : Estimate via shake-flask method (octanol/water) to predict membrane permeability for biological assays .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to minimize inhalation of fine powders .

- Spill Management : Neutralize spills with sodium bicarbonate, then collect with absorbent material. Store waste in sealed containers labeled for halogenated organics .

Advanced Research Questions

Q. How can stereoselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer:

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) during reductive amination steps to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) .

- Resolution Techniques : Separate racemic mixtures using diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization .

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?

Methodological Answer:

- HPLC-MS/MS : Use a gradient elution (0.1% formic acid in acetonitrile/water) coupled with tandem mass spectrometry to detect trace impurities (e.g., unreacted 2-methylbenzylamine or methylamine byproducts) .

- Ion-Pair Chromatography : Add heptafluorobutyric acid (HFBA) to the mobile phase to improve separation of ionic intermediates .

Q. How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to serotonin or dopamine receptors (common targets for structurally similar amines). Validate with in vitro receptor-binding assays (IC₅₀ determination via radioligand displacement) .

- MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via UPLC-PDA at 0, 1, 3, and 6 months .

- Stabilization : Store in amber vials under nitrogen at –20°C. Add antioxidants (e.g., BHT at 0.01% w/v) to aqueous formulations to prevent oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.